tert-Butyl (2,4-difluoro-3-nitrophenyl)carbamate
Description
Properties
Molecular Formula |
C11H12F2N2O4 |
|---|---|
Molecular Weight |
274.22 g/mol |
IUPAC Name |
tert-butyl N-(2,4-difluoro-3-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H12F2N2O4/c1-11(2,3)19-10(16)14-7-5-4-6(12)9(8(7)13)15(17)18/h4-5H,1-3H3,(H,14,16) |
InChI Key |
NIWDYRHQEVOEHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)F)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The precursor 2,4-difluoro-3-nitroaniline is typically synthesized via nitration of 2,4-difluoroaniline under controlled conditions:
Nitration conditions :
Boc Protection Reaction
Optimized procedure :
-
Charge 2,4-difluoro-3-nitroaniline (1.0 equiv) into anhydrous tetrahydrofuran (THF, 10 mL/g)
-
Add Boc anhydride (1.2 equiv) dropwise at 0°C
-
Introduce DMAP (0.1 equiv) as catalyst
-
Stir at 25°C for 8 hours under N₂ atmosphere
-
Quench with ice-cold water (50 mL/g)
-
Extract with ethyl acetate (3× volume)
-
Dry over Na₂SO₄, concentrate under reduced pressure
Critical parameters :
| Parameter | Optimal Value | Effect of Deviation |
|---|---|---|
| Temperature | 25°C | >30°C causes decomposition |
| Boc anhydride ratio | 1.2 equiv | <1.1 equiv reduces yield 15% |
| DMAP loading | 0.1 equiv | Higher loading wastes reagent |
Purification Strategies
Chromatographic purification :
-
Stationary phase: Silica gel 60 (230-400 mesh)
-
Mobile phase: Hexane/ethyl acetate (4:1 → 2:1 gradient)
-
Typical recovery: 82-87%
Recrystallization alternative :
Comparative Method Analysis
Solvent Screening Data
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 85 | 98.2 |
| DCM | 8.9 | 78 | 97.5 |
| Isopropanol | 19.9 | 65 | 95.8 |
| DMF | 36.7 | 72 | 96.1 |
THF demonstrates optimal balance between solubility and reaction rate
Catalytic Systems Comparison
| Base/Catalyst | Reaction Time (h) | Byproduct Formation (%) |
|---|---|---|
| DMAP | 8 | 1.2 |
| Triethylamine | 12 | 3.8 |
| Pyridine | 15 | 5.1 |
| Cs₂CO₃ | 6 | 2.3 |
DMAP provides superior kinetics while minimizing side reactions
Industrial-Scale Adaptation
Continuous Flow Synthesis
Pilot plant parameters :
Waste Management Protocol
| Waste Stream | Treatment Method | Disposal Compliance |
|---|---|---|
| Spent THF | Distillation recovery | EPA 40 CFR 261.24 |
| Aqueous quench | Neutralization + bioremediation | RCRA Subtitle C |
| Silica gel residues | High-temperature incineration | EU 2017/852 |
Challenges and Mitigation Strategies
Common Byproducts
-
Di-Boc derivative : Forms with excess Boc anhydride (>1.3 equiv)
-
Solution: Strict stoichiometric control via automated dosing pumps
-
-
Ring-fluorinated isomers : Arise from inadequate temperature control
-
Solution: Jacketed reactors with ±0.5°C precision
-
| Condition | 6-Month Purity Loss (%) | Degradation Products |
|---|---|---|
| 25°C, desiccated | 0.7 | None detected |
| 40°C, 75% RH | 12.3 | Hydrolyzed carbamate (3.1%) |
Recommendation: Store under N₂ at -20°C for long-term stability
Emerging Methodologies
Photocatalytic Approaches
Recent advances employ visible-light-mediated carbamation:
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate group is susceptible to hydrolysis under acidic or basic conditions, releasing the parent amine and carbon dioxide. This reaction is accelerated by catalytic acids (e.g., TFA) or bases (e.g., NaOH) .
Reduction of the Nitro Group
The nitro group (-NO₂) can be reduced to an amino group (-NH₂) using catalytic hydrogenation (H₂/Pd-C) or chemical reductants like ammonium formate and Pd-C . This reaction is critical for generating secondary amines, which are intermediates in drug synthesis.
Electrophilic Aromatic Substitution
The fluorinated phenyl ring undergoes electrophilic substitution at positions ortho/para to the nitro group. For example, nitration with HNO₃ in acetic anhydride introduces additional nitro groups .
Alkylation and Acylation
The amino group (post-nitro reduction) can undergo alkylation with alkyl halides (e.g., 1,4-dibromobutane) or acylation with acyl chlorides (e.g., heptanoyl chloride) under basic conditions .
Key Reagents and Reaction Conditions
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Carbamate hydrolysis | TFA/TIS, HCl, or NaOH | Acidic/basic conditions | Amine + CO₂ |
| Nitro group reduction | H₂/Pd-C, ammonium formate + Pd-C | Catalytic hydrogenation, reflux | Amino group |
| Electrophilic substitution | HNO₃, acetic anhydride | Nitration, high temperatures | Nitro-substituted derivatives |
| Alkylation/Acylation | Alkyl halides, acyl chlorides, NaH | Basic conditions (e.g., NaH) | Alkylated/acylated amines |
Role in Pharmaceutical Chemistry
The nitro group’s reduction and subsequent alkylation/acylation steps are central to developing bioactive compounds. For instance, the amino group in reduced derivatives can undergo reductive amination to form tertiary amines, which are common in CNS drug targets .
Stability and Degradation
The tert-butyl carbamate group is stable under neutral conditions but deprotects rapidly under acidic or basic conditions, releasing the parent amine. Fluorine substituents enhance aromatic stability, reducing susceptibility to nucleophilic attack .
Scientific Research Applications
Anti-inflammatory Activity
Research has shown that derivatives of tert-butyl carbamate compounds exhibit promising anti-inflammatory properties. For instance, studies involving related compounds have demonstrated significant inhibition of inflammation in animal models, such as the carrageenan-induced rat paw edema protocol. The percentage of inhibition observed ranged from 39% to over 54%, suggesting potential therapeutic applications in treating inflammatory diseases .
Cancer Treatment
The compound's structural similarities with other bioactive molecules position it as a candidate for cancer treatment. Various studies have explored the synthesis of similar compounds that act as inhibitors for key enzymes involved in tumor growth and proliferation. For example, compounds derived from tert-butyl carbamate have been identified as potent inhibitors of Bcr-Abl kinase, which is crucial in certain types of leukemia .
HIV-1 Protease Inhibitors
Recent investigations into HIV-1 protease inhibitors have included the design and synthesis of compounds featuring the tert-butyl group. These studies focus on optimizing binding efficiency and enhancing biological activity against HIV-1 protease, showcasing the compound's versatility in antiviral applications .
Herbicides and Pesticides
The unique chemical structure of tert-butyl (2,4-difluoro-3-nitrophenyl)carbamate contributes to its potential use in agrochemicals, particularly as herbicides or pesticides. Its fluorinated phenyl ring may enhance biological activity against specific pests or weeds while minimizing environmental impact due to its selective action.
Plant Growth Regulators
Research indicates that certain derivatives can act as plant growth regulators, promoting beneficial growth responses in crops. The modulation of plant growth through such compounds could lead to improved agricultural yields and sustainability .
Synthesis Techniques
The synthesis of this compound typically involves various coupling reactions and protective group strategies to achieve high yields with minimal byproducts. Techniques such as palladium-catalyzed reactions are employed for creating N-Boc protected anilines, which serve as intermediates in synthesizing more complex structures .
Mechanistic Studies
Understanding the reaction mechanisms involving this compound is crucial for optimizing its synthesis and application processes. Studies have focused on reaction pathways that enhance selectivity and yield while reducing undesirable side reactions .
Case Studies
| Study Focus | Key Findings | Implications |
|---|---|---|
| Anti-inflammatory activity | Compounds exhibited 39%-54% inhibition in rat models | Potential for developing new anti-inflammatory drugs |
| Cancer treatment | Inhibition of Bcr-Abl kinase by derivatives | Possible therapeutic agents for leukemia |
| HIV-1 protease inhibition | Optimized binding efficiency in synthesized compounds | Development of effective antiviral therapies |
Mechanism of Action
The mechanism of action of tert-Butyl (2,4-difluoro-3-nitrophenyl)carbamate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro group can facilitate electron transfer processes, while the fluorine atoms can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Chemical Identity and Properties
- CAS No.: 1026026-79-8
- Molecular Formula : C₁₁H₁₂F₂N₂O₄
- Molecular Weight : 274.22 g/mol
- GHS Hazard Statements : H301 (toxic if swallowed), H311 (toxic in contact with skin), H331 (toxic if inhaled) .
- Storage and Handling : Classified under UN# 2811 (Class 6.1, Packing Group III), requiring precautions such as avoiding inhalation, skin contact, and ingestion .
This compound is a carbamate derivative featuring a 2,4-difluoro-3-nitrophenyl group. The nitro (NO₂) and fluorine substituents confer electron-withdrawing effects, influencing its reactivity in organic synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals.
Structural Analogues with Fluorine and Nitro Substituents
Key Observations :
- Hazard Profile : The target compound exhibits broader toxicity (oral, dermal, inhalation) than tert-Butyl (2-fluoro-3-nitrophenyl)carbamate, which lacks explicit H311/H331 warnings .
Analogues with Alternative Substituents
Key Observations :
- Steric and Electronic Modulation : Methyl groups (electron-donating) in tert-Butyl (3-methyl-2-nitrophenyl)carbamate reduce electrophilicity at the aromatic ring, making it less reactive than fluorine-substituted analogues .
Biological Activity
Tert-butyl (2,4-difluoro-3-nitrophenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, alongside relevant research findings and case studies.
- Chemical Formula : C11H12F2N2O3
- Molecular Weight : 252.22 g/mol
- CAS Number : 1026026-79-8
1. Anti-inflammatory Activity
Recent studies have shown that derivatives of tert-butyl carbamates exhibit significant anti-inflammatory properties. For instance, a study reported that various substituted benzamido phenylcarbamates demonstrated inhibition percentages ranging from 39.021% to 54.239% when evaluated using the carrageenan-induced rat paw edema model .
| Compound | Percentage Inhibition (%) | Time (h) |
|---|---|---|
| 4a | 54.239 | 12 |
| 4b | 39.021 | 9 |
The findings suggest that these compounds can serve as potential candidates for developing new anti-inflammatory drugs.
2. Anticancer Activity
The anticancer effects of this compound have been explored through various in vitro studies. Compounds with similar structures have been shown to interfere with tubulin polymerization and induce reactive oxygen species (ROS) formation, leading to cytotoxic effects against cancer cell lines such as MCF-7 and KB-V1 .
| Compound | IC50 Value (nM) | Cell Line |
|---|---|---|
| Compound A | 20.1 | MCF-7 |
| Compound B | 20 | KB-V1 |
These results indicate that the mechanism of action may involve oxidative stress pathways, contributing to their effectiveness as anticancer agents.
3. Antimicrobial Activity
The antimicrobial properties of tert-butyl derivatives are also noteworthy. Research indicates that certain compounds exhibit activity against various bacterial strains, suggesting their potential use in treating infections .
Case Study: Synthesis and Evaluation
A significant study focused on synthesizing tert-butyl derivatives and evaluating their biological activities. The synthesis involved the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids, yielding compounds with promising anti-inflammatory and anticancer activities .
Mechanistic Insights
In silico docking studies have provided insights into the binding modes of these compounds with COX-2 enzymes, suggesting that structural modifications can enhance their inhibitory potency against inflammatory pathways .
Q & A
Q. What are the established synthetic routes for tert-Butyl (2,4-difluoro-3-nitrophenyl)carbamate, and how can reaction conditions be optimized?
The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protecting groups. A common approach involves reacting 2,4-difluoro-3-nitroaniline with Boc anhydride in the presence of a base like triethylamine. Optimization focuses on solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios to minimize side reactions such as nitro group reduction . Purity is monitored by HPLC or TLC, with yields improved via recrystallization (e.g., using ethyl acetate/hexane mixtures) .
Q. How can the purity and structural integrity of this compound be rigorously characterized?
Key techniques include:
- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and Boc group integration .
- HPLC-MS for purity assessment and detection of nitro-reduction byproducts .
- X-ray crystallography to resolve ambiguities in stereoelectronic effects, as demonstrated in related tert-butyl carbamate derivatives .
- Elemental analysis (CHNS) to validate empirical formulas .
Q. What are the recommended storage conditions to ensure compound stability?
Store under inert atmosphere (N₂/Ar) at 2–8°C in amber glass vials to prevent photodegradation. The Boc group is sensitive to strong acids/bases, so avoid proximity to reagents like TFA or NH₃ . Stability studies indicate no decomposition under recommended conditions for ≥12 months .
Advanced Research Questions
Q. How do electronic effects of the 2,4-difluoro-3-nitrophenyl moiety influence reactivity in cross-coupling reactions?
The electron-withdrawing nitro and fluorine groups activate the aryl ring toward nucleophilic aromatic substitution (SNAr) but deactivate it toward Pd-catalyzed couplings (e.g., Suzuki). Computational modeling (DFT) predicts regioselectivity at the para-fluoro position due to lower activation energy . Experimental validation using X-ray photoelectron spectroscopy (XPS) can map charge distribution .
Q. What strategies mitigate conflicting data on nitro group stability during Boc deprotection?
Contradictory reports on nitro reduction during acidic deprotection (e.g., HCl/dioxane) arise from varying reaction times and acid strengths. A stepwise protocol is recommended:
- Use mild acids (e.g., 10% citric acid) at 0°C for Boc removal .
- Monitor by in situ IR spectroscopy for nitro group retention (asymmetric stretch at ~1520 cm⁻¹) .
- If reduction occurs, substitute with enzymatic deprotection (e.g., lipase-mediated hydrolysis) .
Q. How can this compound serve as a precursor in medicinal chemistry?
The nitro group is a versatile handle for:
- Reduction to amines for subsequent amide/urea formation in drug candidates .
- Click chemistry via azide intermediates for bioconjugation .
- Fluorine-18 labeling for PET imaging probes, leveraging the existing fluorine substituents .
Q. What computational tools are effective in predicting the compound’s solid-state behavior and solubility?
- COSMO-RS for solubility prediction in polar aprotic solvents (e.g., DMF, DMSO) .
- Mercury CSD for crystal packing analysis, identifying potential π-stacking interactions from the nitro and aryl groups .
- Molecular dynamics simulations to assess aggregation tendencies in aqueous buffers .
Methodological Considerations
Q. How should researchers address discrepancies in reported melting points or spectral data?
Variations often stem from polymorphic forms or residual solvents. Solutions include:
- DSC/TGA to differentiate polymorphs and hydrate forms .
- Standardized recrystallization protocols (e.g., slow cooling in ethanol) .
- Collaborative inter-lab validation using reference standards from authoritative databases (e.g., PubChem, ECHA) .
Q. What advanced techniques elucidate the compound’s reactivity under photochemical conditions?
- UV-vis spectroscopy to track nitro-to-nitrite photoreduction .
- EPR spectroscopy to detect radical intermediates during light-induced degradation .
- LC-NMR for real-time monitoring of photoproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
